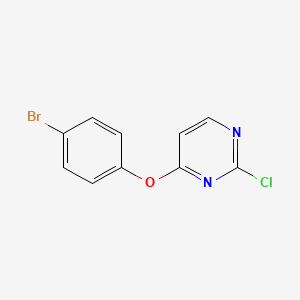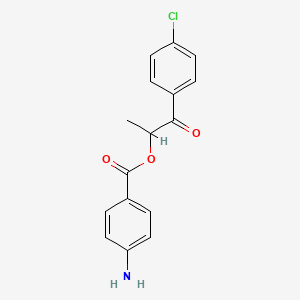
4-Aminobenzoato de 2-(4-clorofenil)-1-metil-2-oxoetílico
Descripción general
Descripción
2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate is a useful research compound. Its molecular formula is C16H14ClNO3 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
Compuestos similares a "4-Aminobenzoato de 2-(4-clorofenil)-1-metil-2-oxoetílico" se han utilizado en la síntesis de una amplia gama de análogos heterocíclicos con prometedoras funciones terapéuticas como agentes antibacterianos y antifúngicos . Por ejemplo, las bases de Schiff de 2-aminotiazol-4-carboxilato han mostrado un potencial antibacteriano significativo contra Staphylococcus epidermidis gram-positivo y Pseudomonas aeruginosa gram-negativo . También exhibieron potencial antifúngico contra Candida glabrata y Candida albicans .
Aplicaciones Anti-VIH
Las 2-aminotiazoles, una clase significativa de compuestos medicinales orgánicos utilizados como material de partida para la síntesis de una amplia gama de análogos heterocíclicos, han mostrado prometedoras funciones terapéuticas como agentes anti-VIH .
Aplicaciones Antioxidantes
Las 2-aminotiazoles también se han utilizado en la síntesis de compuestos con propiedades antioxidantes .
Aplicaciones Antitumorales
Estos compuestos han mostrado prometedoras funciones terapéuticas como agentes antitumorales .
Aplicaciones Antihelmínticas
Las 2-aminotiazoles se han utilizado en la síntesis de compuestos con propiedades antihelmínticas .
Aplicaciones Antiinflamatorias y Analgésicas
Estos compuestos han mostrado prometedoras funciones terapéuticas como agentes antiinflamatorios y analgésicos .
Aplicaciones Anticancerígenas
Los compuestos de ácido para-aminobenzoico (PABA), que son estructuralmente similares a "this compound", han mostrado propiedades anticancerígenas . Por ejemplo, el compuesto N - (4- ( (3-Metoxifenil) carbamoil) fenil) nicotinamida ha mostrado un notable efecto inhibitorio in vitro de VEGFR-2 .
Aplicaciones Anti-Alzheimer
Los compuestos de PABA también han mostrado posibles aplicaciones terapéuticas en el tratamiento de la enfermedad de Alzheimer .
Mecanismo De Acción
Target of Action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For example, sulfonamide derivatives, which have a similar structure, are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides .
Mode of Action
The compound could bind to its target, altering its function. This could lead to changes in cellular processes. For instance, inhibition of DHFR by sulfonamide derivatives prevents the formation of tetrahydrofolate, a necessary cofactor in the synthesis of nucleotides .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, inhibition of DHFR would disrupt the folate pathway, affecting DNA synthesis and cell division .
Result of Action
The molecular and cellular effects would depend on the specific targets of the compound. Inhibition of an enzyme like DHFR could lead to decreased DNA synthesis and cell division, potentially leading to cell death .
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)-1-oxopropan-2-yl] 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10(15(19)11-2-6-13(17)7-3-11)21-16(20)12-4-8-14(18)9-5-12/h2-10H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVXUELLJUNPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


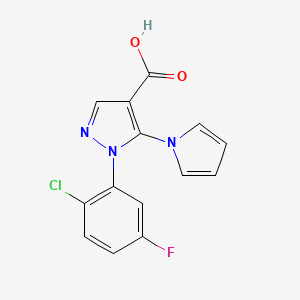
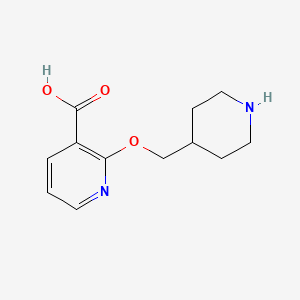
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453319.png)


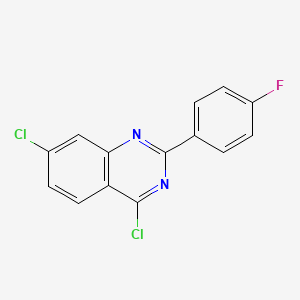


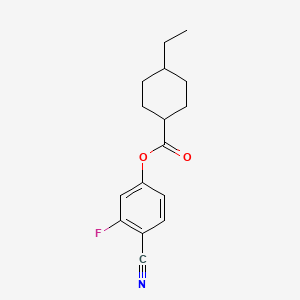

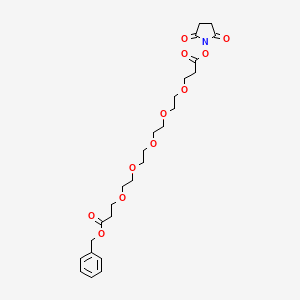
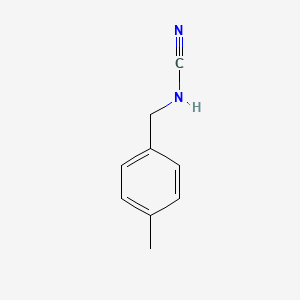
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)
